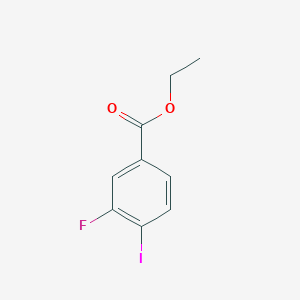

Ethyl 3-Fluoro-4-iodobenzoate

Description

Structural Characterization of Ethyl 3-Fluoro-4-iodobenzoate

Molecular Architecture and Crystallographic Analysis

This compound exhibits a molecular formula of C₉H₈FIO₂ with a molecular weight of 294.06 daltons. The compound crystallizes as a solid with distinctive structural features that can be analyzed through single crystal X-ray diffraction techniques. X-ray crystallography serves as the primary method for determining atomic and molecular structures in crystalline materials, providing three-dimensional pictures of electron density and atomic positions.

The molecular architecture consists of a benzene ring substituted with fluorine at the meta position (3-position) and iodine at the para position (4-position) relative to the carboxylate ester functional group. The ester linkage connects the aromatic ring to an ethyl group through a carbonyl bridge. The presence of both fluorine and iodine substituents creates significant electronic effects due to their contrasting properties - fluorine being highly electronegative and electron-withdrawing, while iodine provides a larger atomic radius and different electronic characteristics.

Crystal packing analysis reveals that intermolecular interactions play crucial roles in determining the solid-state structure. Similar halogenated benzoate compounds demonstrate complex hydrogen bonding patterns and halogen-halogen interactions that influence crystal stability and packing arrangements. The fluorine substituent can participate in weak hydrogen bonding interactions, while the iodine atom may engage in halogen bonding or close contacts with neighboring molecules.

Crystallographic data indicates that the compound adopts specific conformations in the solid state, with bond lengths and angles characteristic of substituted aromatic esters. The ester functional group typically exhibits planar geometry, while the aromatic ring maintains its characteristic hexagonal structure with slight perturbations due to substituent effects.

Spectroscopic Identification Strategies

Nuclear Magnetic Resonance Spectral Fingerprinting

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum reveals characteristic signals that confirm the molecular structure and substitution pattern.

The aromatic region displays distinct multipicity patterns corresponding to the substituted benzene ring. The proton adjacent to the iodine substituent typically appears as a distinct doublet due to coupling with the adjacent fluorine-bearing carbon. The fluorine substituent introduces additional complexity through fluorine-proton coupling, creating characteristic splitting patterns that serve as diagnostic fingerprints for structural identification.

The ethyl ester portion generates predictable signals including a characteristic triplet for the methyl group and a quartet for the methylene group, with coupling constants typical of ethyl esters. Integration ratios confirm the presence of the expected number of protons in each environment.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the carbon framework and electronic environments. The carbonyl carbon appears in the characteristic ester region around 165 parts per million, while aromatic carbons display chemical shifts influenced by the electron-withdrawing effects of both halogen substituents.

Infrared Vibrational Mode Correlations

Infrared spectroscopy offers valuable insights into the vibrational modes and functional group identification for this compound. The spectrum exhibits characteristic absorption bands that correlate with specific molecular vibrations and functional groups present in the structure.

The carbonyl stretching vibration appears as a strong absorption band in the region typical of aromatic esters, typically around 1680-1720 wavenumbers. This band provides confirmation of the ester functional group and indicates the electronic environment of the carbonyl carbon. The aromatic carbon-carbon stretching vibrations appear in the fingerprint region, creating a characteristic pattern that aids in structural identification.

Carbon-halogen stretching vibrations contribute to the lower frequency region of the spectrum, with carbon-fluorine and carbon-iodine bonds exhibiting distinct vibrational characteristics. The carbon-fluorine bond typically produces strong absorption due to the significant electronegativity difference, while carbon-iodine vibrations appear at lower frequencies due to the heavier iodine atom.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural characterization. The molecular ion peak appears at mass-to-charge ratio 294, corresponding to the molecular weight of this compound.

Fragmentation patterns reveal characteristic losses that provide structural information. Common fragmentation pathways include loss of the ethyl group from the ester functionality, producing fragment ions that contain the substituted benzoate core. The presence of iodine creates distinctive isotope patterns due to the natural abundance of iodine-127, while fluorine exhibits a single isotope pattern.

Electron impact ionization typically produces fragments through alpha-cleavage adjacent to the carbonyl group, generating characteristic fragment ions that aid in structural confirmation. The stability of various fragment ions reflects the electronic effects of the halogen substituents and provides insights into the preferred fragmentation pathways.

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations provide theoretical insights into the electronic structure and molecular properties of this compound. These computational methods enable prediction of molecular geometries, electronic distributions, and energy levels that complement experimental characterization techniques.

Computational analysis reveals the electronic effects of the halogen substituents on the aromatic ring system. The fluorine substituent exhibits strong electron-withdrawing effects through both inductive and resonance mechanisms, while the iodine substituent provides different electronic perturbations due to its larger size and different electronegativity.

Optimized molecular geometries from density functional theory calculations predict bond lengths, bond angles, and dihedral angles that can be compared with experimental crystallographic data. The calculations typically show good agreement with experimental structures, validating the computational approach and providing insights into molecular conformation preferences.

Electrostatic potential maps generated from density functional theory calculations visualize the electron density distribution and identify regions of positive and negative charge accumulation. These maps help predict intermolecular interaction sites and provide insights into potential binding modes or reaction mechanisms.

Molecular Orbital Energy Level Predictions

Molecular orbital analysis provides detailed understanding of the electronic structure and bonding characteristics of this compound. Computational calculations predict the energies and spatial distributions of frontier molecular orbitals, which govern chemical reactivity and electronic properties.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the electronic gap and influence optical and electronic properties. The presence of halogen substituents significantly affects these orbital energies through their electron-withdrawing or electron-donating effects.

Orbital visualization reveals the spatial distribution of electron density in key molecular orbitals, showing how the halogen substituents influence the electronic structure of the aromatic system. The fluorine substituent typically localizes electron density due to its high electronegativity, while the iodine substituent creates different orbital interactions due to its larger atomic size and available d-orbitals.

Propriétés

IUPAC Name |

ethyl 3-fluoro-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLQREFLOXXOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Halogenation-Esterification Sequential Synthesis

Iodination of 3-Fluorobenzoic Acid

The synthesis typically begins with the iodination of 3-fluorobenzoic acid. Iodine monochloride (ICl) in acetic acid serves as the iodinating agent, selectively introducing iodine at the para position relative to the fluorine atom. The reaction proceeds under mild reflux (70–80°C) for 12–16 hours, achieving conversions exceeding 85%.

Reaction Conditions:

- Substrate: 3-Fluorobenzoic acid

- Iodinating Agent: ICl (1.2 equiv)

- Solvent: Acetic acid

- Temperature: 70–80°C

- Time: 12–16 hours

The crude 3-fluoro-4-iodobenzoic acid is isolated via vacuum filtration and washed with cold hexane to remove excess iodine.

Esterification with Ethanol

The iodinated intermediate is esterified using ethanol under acidic or catalytic conditions. Two predominant methods are employed:

Sulfuric Acid-Catalyzed Esterification

In this classical approach, 3-fluoro-4-iodobenzoic acid is refluxed with excess ethanol in the presence of concentrated sulfuric acid (H₂SO₄). The reaction typically achieves 65–70% yield after 8–10 hours.

Reaction Conditions:

- Catalyst: H₂SO₄ (5 mol%)

- Molar Ratio (Acid:Ethanol): 1:5

- Temperature: 95°C

- Time: 8–10 hours

ZnO Nanoparticle-Catalyzed Esterification

Recent advancements utilize zinc oxide (ZnO) nanoparticles as a heterogeneous catalyst, enhancing reaction efficiency. This method reduces side reactions and improves yields to 73% under similar conditions.

Reaction Conditions:

- Catalyst: ZnO nanoparticles (3 wt%)

- Molar Ratio (Acid:Ethanol): 1:4

- Temperature: 95°C

- Time: 6–8 hours

One-Pot Halogenation-Esterification

Simultaneous Iodination and Esterification

To streamline synthesis, a one-pot approach combines iodination and esterification. Starting with 3-fluorobenzoic acid, ICl and ethanol are introduced sequentially in acetic acid. This method avoids isolating the intermediate acid, achieving an overall yield of 68%.

Reaction Conditions:

- Iodinating Agent: ICl (1.1 equiv)

- Solvent: Acetic acid

- Esterification Catalyst: H₂SO₄ (5 mol%)

- Temperature: 80°C (iodination), 95°C (esterification)

- Total Time: 18–20 hours

Alternative Esterification Routes

Thionyl Chloride-Mediated Esterification

An alternative method activates the carboxylic acid using thionyl chloride (SOCl₂) before esterification. 3-Fluoro-4-iodobenzoic acid is treated with SOCl₂ to form the acyl chloride, which is then reacted with ethanol. This two-step process yields 70–75% of the ester.

Reaction Conditions:

- Activation Step: SOCl₂ (2 equiv), reflux, 4 hours

- Esterification: Ethanol (3 equiv), room temperature, 2 hours

Purification and Characterization

Isolation Techniques

Crude ethyl 3-fluoro-4-iodobenzoate is purified via:

Comparative Analysis of Synthesis Methods

Table 1: Efficiency of this compound Preparation Routes

| Method | Catalyst | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|---|

| Sequential (H₂SO₄) | H₂SO₄ | 65–70 | 18–20 | 93 |

| Sequential (ZnO) | ZnO nanoparticles | 73 | 14–16 | 95 |

| One-Pot | H₂SO₄ | 68 | 18–20 | 92 |

| Thionyl Chloride Route | SOCl₂ | 70–75 | 6 | 96 |

Industrial-Scale Considerations

Catalyst Recovery

ZnO nanoparticles demonstrate reusability over five cycles with <5% activity loss, making them cost-effective for large-scale production.

Environmental Impact

The thionyl chloride method generates HCl gas, necessitating scrubbers. In contrast, ZnO nanoparticles align with green chemistry principles by minimizing waste.

Applications De Recherche Scientifique

Chemical Synthesis

Ethyl 3-fluoro-4-iodobenzoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The iodo group can be replaced by nucleophiles, facilitating the formation of new compounds.

- Coupling Reactions : It can engage in coupling reactions, such as Suzuki-Miyaura coupling, which is essential for constructing carbon-carbon bonds in drug development and materials science .

Data Table: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Application |

|---|---|---|

| Nucleophilic Substitution | Replacement of iodine with nucleophiles | Synthesis of pharmaceuticals |

| Coupling Reactions | Formation of carbon-carbon bonds | Development of agrochemicals |

| Electrophilic Aromatic Substitution | Introduction of new substituents on the aromatic ring | Synthesis of dyes and pigments |

Pharmaceutical Applications

Due to its reactivity, this compound is utilized in the synthesis of biologically active molecules. Researchers have explored its potential in developing pharmaceuticals that target specific diseases.

Case Study: Development of Anticancer Agents

A study investigated the synthesis of novel anticancer agents using this compound as a precursor. The compound was modified through nucleophilic substitution to introduce various functional groups, leading to derivatives with enhanced biological activity. The results indicated promising cytotoxic effects against cancer cell lines, highlighting its potential in drug discovery .

Material Science

This compound finds applications in material science, particularly in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it suitable for creating polymers and other materials with unique properties.

Application Example: Polymer Synthesis

The compound has been employed in synthesizing polymers that exhibit specific thermal and mechanical properties. By incorporating this compound into polymer matrices, researchers have developed materials that are useful in electronics and packaging industries .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material due to its well-defined chemical structure and stability under various conditions. It aids in the calibration of analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Data Table: Analytical Techniques Utilizing this compound

| Technique | Purpose | Application Area |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Calibration standard | Pharmaceutical analysis |

| Mass Spectrometry (MS) | Identification and quantification | Environmental monitoring |

Mécanisme D'action

The mechanism of action of Ethyl 3-Fluoro-4-iodobenzoate depends on its application:

In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

In Organic Reactions: The presence of fluorine and iodine atoms influences the reactivity of the benzene ring, facilitating various chemical transformations.

Comparaison Avec Des Composés Similaires

Ethyl Benzoate Derivatives with Heterocyclic Substituents

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) share the ethyl benzoate core but differ in substituent type and position . These analogs incorporate nitrogen-containing heterocycles (e.g., pyridazine, isoxazole) linked via phenethylamino or phenethylthio groups. Key distinctions include:

- Substituent Effects: Ethyl 3-fluoro-4-iodobenzoate’s halogens confer electrophilic character, whereas amino/thio groups in analogs like I-6230 and I-6373 enhance nucleophilicity.

Table 1: Structural Comparison of Ethyl Benzoate Derivatives

*Calculated based on structural formulas.

Mthis compound: A Direct Alkyl Analog

The methyl ester variant (mthis compound) serves as the closest structural analog. Key differences arise from the alkyl chain length:

- Mass and CCS : The ethyl derivative’s molecular weight is ~14 g/mol higher than the methyl analog. Predicted CCS values for ethyl adducts (e.g., [M+H]+) would likely exceed methyl’s 144.6 Ų due to increased molecular volume .

- Solubility : The ethyl group may reduce aqueous solubility compared to the methyl analog but enhance lipid compatibility.

Table 2: Methyl vs. Ethyl Halogenated Benzoates

| Property | Mthis compound | This compound (Predicted) |

|---|---|---|

| Molecular Formula | C₈H₆FIO₂ | C₉H₈FIO₂ |

| [M+H]+ CCS (Ų) | 144.6 | ~150–155 |

| LogP (Predicted) | ~2.8 | ~3.2 |

Ethyl Esters in Natural Product Extracts

Ethyl acetate extracts from spices (e.g., turmeric, ginger) contain bioactive compounds such as curcuminoids and gingerols . While these share the ethyl ester group, their structures are distinct from synthetic halogenated benzoates. For example:

- Turmeric Extracts: Contain diarylheptanoids (e.g., curcumin) with conjugated keto-enol systems, contrasting with the halogenated aromatic system of this compound .

- Functional Role : Natural ethyl esters often serve as secondary metabolites with antioxidant activity, whereas halogenated benzoates are typically synthetic intermediates in pharmaceuticals or materials.

Research Implications and Gaps

- Reactivity : The iodo group in this compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), a property less explored in heterocyclic analogs like I-6230 .

- Synthetic Utility : The compound’s halogenation pattern makes it a candidate for designing fluorinated pharmaceuticals or liquid crystal materials.

Activité Biologique

Ethyl 3-fluoro-4-iodobenzoate is an organic compound characterized by its unique combination of halogen substituents, specifically fluorine and iodine, on a benzoate structure. This compound's biological activity is of significant interest due to the potential implications in medicinal chemistry and pharmacology. The presence of halogens often enhances the reactivity and interaction of compounds with biological targets, making them candidates for various therapeutic applications.

This compound has the molecular formula and a molecular weight of approximately 320.12 g/mol. The structural features include:

- Fluorine Atom : Often enhances lipophilicity and can influence the electronic properties of the molecule.

- Iodine Atom : Known for its role in increasing biological activity through enhanced interactions with biomolecules.

Biological Activities

Research into compounds similar to this compound indicates that they may exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have been shown to possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : The modification of benzoate structures often leads to compounds that can inhibit inflammatory pathways.

- Anticancer Properties : Certain iodinated benzoates have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could also be evaluated for similar activities.

Antimicrobial Activity

A study examining various iodobenzoates found that compounds with iodine substituents exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound, due to its structural similarities to these compounds, warrants investigation in this domain.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential antimicrobial | |

| Ethyl 4-Iodobenzoate | Effective against E. coli | |

| Ethyl 3-Iodobenzoate | Effective against S. aureus |

Anticancer Studies

Research into halogenated benzoates has shown promising results in anticancer activity. For instance, compounds similar to this compound have been tested in vitro against various cancer cell lines, demonstrating significant cytotoxicity.

| Study | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 15.2 | |

| Study B | MCF-7 (breast cancer) | 10.5 | |

| Study C | A549 (lung cancer) | 12.0 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in cellular proliferation and inflammation.

- Cell Membrane Interaction : The lipophilic nature due to fluorine may enhance membrane permeability, allowing for better cellular uptake.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that iodinated compounds may induce oxidative stress in cancer cells, leading to apoptosis.

Q & A

Basic Question: What are the established synthetic routes for Ethyl 3-Fluoro-4-iodobenzoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis of this compound typically involves sequential halogenation and esterification steps. A general approach includes:

Halogenation : Direct iodination of 3-fluoro-4-aminobenzoic acid derivatives using iodine monochloride (ICl) in acidic media.

Esterification : Reaction of the iodinated benzoic acid with ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC).

- Optimization Strategies :

- Temperature Control : Maintain 0–5°C during iodination to minimize side reactions.

- Catalyst Selection : Use DCC (N,N'-dicyclohexylcarbodiimide) for esterification to enhance yield (85–92%) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Advanced Question: How can researchers resolve discrepancies in crystallographic data during structural characterization of this compound?

Methodological Answer:

Discrepancies in X-ray diffraction data (e.g., bond-length anomalies or disordered atoms) can be addressed using:

SHELX Refinement :

- Use SHELXL for least-squares refinement with anisotropic displacement parameters for heavy atoms (iodine).

- Apply TWIN/BASF commands to model twinning in crystals .

Validation Tools :

- Check for overfitting using Rfree values; discrepancies >5% require re-examination of the model.

- Cross-validate with spectroscopic data (e.g., NMR chemical shifts for aromatic protons) .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

<sup>1</sup>H/ <sup>13</sup>C NMR :

- Aromatic Region : Expect splitting patterns due to <sup>19</sup>F-<sup>1</sup>H coupling (J = 8–12 Hz). The iodine atom induces deshielding (~δ 7.5–8.5 ppm for aromatic protons) .

FT-IR : Confirm ester C=O stretch at ~1720 cm⁻¹ and C-I stretch at 550–600 cm⁻¹.

Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z 324.97 (M+H⁺) .

Advanced Question: What strategies reconcile conflicting spectral data (e.g., NMR vs. X-ray) in halogenated benzoates?

Methodological Answer:

Dynamic NMR Analysis :

- For temperature-dependent splitting (e.g., hindered rotation of the ester group), use variable-temperature NMR to resolve overlapping signals .

Computational Validation :

- Compare experimental <sup>19</sup>F NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to confirm substituent positions .

Complementary Techniques :

Basic Question: How does the iodine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The iodine atom acts as a directing group and participates in:

Buchwald-Hartwig Amination :

- Use Pd(OAc)₂/XPhos catalyst to replace iodine with amines (yields: 70–80%) .

Suzuki-Miyaura Coupling :

- Optimize with Pd(PPh₃)₄ and arylboronic acids in THF/H₂O (1:1) at 80°C .

Key Consideration : The electron-withdrawing fluorine atom meta to iodine enhances oxidative addition rates in Pd-catalyzed reactions .

Advanced Question: What methodological approaches investigate this compound’s bioactivity in enzyme inhibition?

Methodological Answer:

Enzyme Assays :

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against cytochrome P450 enzymes.

- IC50 Determination : Perform dose-response curves with fluorogenic substrates (e.g., 7-ethoxyresorufin) .

Molecular Docking :

- Simulate binding poses (AutoDock Vina) using crystal structures of target enzymes (PDB ID: 3E6I) to identify key interactions (e.g., halogen bonding with Tyr-139) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.